molecular formula C11H10N2O2 B8769061 6-Methoxy-2-phenylpyrimidin-4-ol

6-Methoxy-2-phenylpyrimidin-4-ol

Cat. No.: B8769061
M. Wt: 202.21 g/mol
InChI Key: ISNOBWDIOHJVOD-UHFFFAOYSA-N
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Description

6-Methoxy-2-phenylpyrimidin-4-ol is a pyrimidine derivative characterized by a methoxy group at the 6-position and a phenyl substituent at the 2-position of the pyrimidine ring. Its molecular formula is C₁₂H₁₂N₂O₂, with a molar mass of 216.24 g/mol, and it exhibits a melting point of 183–185°C . It is primarily utilized in laboratory settings, with recommended precautions such as protective gloves and proper storage to avoid unintended reactions . Structural analogs of this compound often vary in substituents at the 2-, 4-, or 6-positions, which influence physicochemical properties and biological activities.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-methoxy-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N2O2/c1-15-10-7-9(14)12-11(13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14)

InChI Key

ISNOBWDIOHJVOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)NC(=N1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

6-Methoxy-2-(3-methylphenyl)pyrimidin-4-ol

  • Structure : The phenyl group at the 2-position is substituted with a methyl group.
  • Molecular Weight : 230.26 g/mol (C₁₃H₁₄N₂O₂), slightly higher than the parent compound .

6-Methoxy-2-(pyridin-3-yl)pyrimidin-4-ol

  • Structure : A pyridyl group replaces the phenyl ring, introducing a nitrogen atom into the aromatic system.
  • Impact : The pyridyl group confers basicity and hydrogen-bonding capacity, which may improve solubility in polar solvents .

6-Methoxy-2-(methylthio)pyrimidin-4-ol

  • Structure : A methylthio (-SCH₃) group replaces the phenyl ring.
  • Impact : The sulfur atom enhances nucleophilic reactivity, making this compound a candidate for further alkylation or oxidation reactions .

Substituent Variations at the 6-Position

6-Amino-2-phenylpyrimidin-4-ol

  • Structure: The methoxy group is replaced by an amino (-NH₂) group.

6-(Thiophen-2-yl)-2-phenylpyrimidin-4-ol

  • Structure : A thiophene ring replaces the methoxy group.

Derivatives with Additional Functional Groups or Rings

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol

  • Structure : A piperidinyl ring is appended to the pyrimidine core.
  • Impact : The piperidine moiety introduces basicity and conformational flexibility, which could improve binding to biological targets such as enzymes or receptors .

6-[(Phenylsulfanyl)methyl]-2-(pyridin-4-yl)pyrimidin-4-ol

  • Structure : A phenylsulfanylmethyl group is added at the 6-position.
  • Impact : The sulfur atom and extended alkyl chain increase molecular weight (295.36 g/mol ) and may influence redox reactivity .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Properties Biological Activity (Reported) Reference
6-Methoxy-2-phenylpyrimidin-4-ol C₁₂H₁₂N₂O₂ 216.24 183–185 Irritant, moderate polarity Not reported
6-Amino-2-methoxypyrimidin-4-ol C₅H₇N₃O₂ 141.13 N/A High polarity, water-soluble Not reported
6-(3-Methylphenyl)-2-methoxypyrimidin-4-ol C₁₃H₁₄N₂O₂ 230.26 N/A Increased lipophilicity Not reported
6-(Thiophen-2-yl)-2-phenylpyrimidin-4-ol C₁₄H₁₁N₂OS 255.32 N/A Enhanced π-π interactions Antibacterial (inferred from )
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol C₁₁H₁₇N₃O₂S 267.34 N/A Basic, flexible structure Not reported

Research Findings and Trends

  • Electron-Withdrawing Groups : Compounds with trifluoromethyl (-CF₃) substituents (e.g., 6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine) exhibit enhanced metabolic stability due to reduced electron density .
  • Synthetic Accessibility: Alkylation and nucleophilic substitution reactions (e.g., using methyl iodide or thiophenol) are common strategies for derivatizing the pyrimidine core, as demonstrated in and .

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